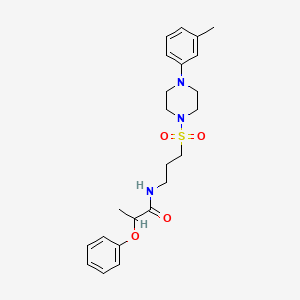
N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways and receptors in the body.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to improve mitochondrial function. In addition, it has been shown to have vasodilatory effects and can improve blood flow.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in lab experiments is its potential as a neuroprotective agent. It can also be used as a tool to study various signaling pathways and receptors in the body. However, one limitation is the lack of information regarding its toxicity and potential side effects.
Future Directions
There are several future directions for the study of N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and potential side effects.
In conclusion, N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Synthesis Methods
The synthesis of N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves the reaction of 5-phenyl-2H-tetrazole-2-acetic acid with 1-cyanopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, it has been studied for its potential as an anticancer agent. In cardiovascular research, it has been shown to have vasodilatory effects and can improve blood flow.
properties
IUPAC Name |
N-(1-cyanopropyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-11(8-14)15-12(20)9-19-17-13(16-18-19)10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKVFVWOSBONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CN1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)



![[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride](/img/structure/B2840892.png)


![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)


![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)
![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)